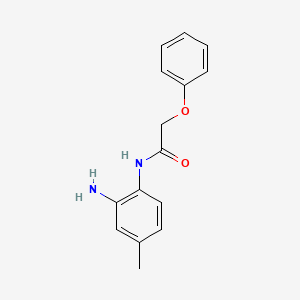
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to exhibit its biological activities through various mechanisms, including the inhibition of inflammatory mediators, modulation of oxidative stress, induction of apoptosis, and inhibition of microbial growth.
Biochemical and physiological effects:
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes. The compound has also been reported to induce apoptosis in cancer cells and inhibit the growth of various microbial strains.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. The compound has also been reported to exhibit a wide range of biological activities, making it a versatile compound for various research applications. However, the limitations of the compound include its potential toxicity and limited information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide. Some of these directions include the investigation of its potential applications in the treatment of various diseases, such as cancer, inflammation, and microbial infections. Further studies are also needed to elucidate the compound's mechanism of action and its pharmacokinetics and pharmacodynamics. Additionally, the development of novel analogs and derivatives of the compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on the compound may lead to the discovery of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis method of 6-chloro-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with N-methylhydroxylamine hydrochloride in the presence of triethylamine. The reaction mixture is then treated with acetic anhydride and pyridine to obtain the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
6-chloro-8-methoxy-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-14-11(15)8-4-6-3-7(13)5-9(17-2)10(6)18-12(8)16/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMLJBHZMUZXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2-pyridinamine](/img/structure/B5889288.png)
![1-phenyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5889291.png)


![2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5889316.png)
![1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)

![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5889331.png)
![N-(2,4-difluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5889333.png)

![3-amino-6-tert-butyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B5889360.png)
